6-Fluoro-8-methylimidazo[1,2-a]pyridine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluoro-8-methylimidazo[1,2-a]pyridine-3-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse applications in medicinal chemistry and organic synthesis due to their unique structural properties . The presence of fluorine and methyl groups in the structure enhances its chemical reactivity and potential biological activity.
Preparation Methods
The synthesis of 6-Fluoro-8-methylimidazo[1,2-a]pyridine-3-carboxylic acid typically involves multi-step reactions starting from readily available precursors. Common synthetic routes include:
Condensation Reactions: Involving the reaction of 2-aminopyridine derivatives with appropriate aldehydes or ketones under acidic or basic conditions.
Multicomponent Reactions: Utilizing a combination of different reactants in a single reaction vessel to form the desired product.
Oxidative Coupling: Employing oxidizing agents to couple intermediates and form the imidazo[1,2-a]pyridine core.
Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions to ensure consistency and scalability .
Chemical Reactions Analysis
6-Fluoro-8-methylimidazo[1,2-a]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Substitution: The fluorine atom in the structure can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include transition metal catalysts, acidic or basic environments, and specific temperature and pressure settings . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-Fluoro-8-methylimidazo[1,2-a]pyridine-3-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Fluoro-8-methylimidazo[1,2-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine and methyl groups in the structure enhance its binding affinity to target proteins and enzymes, leading to modulation of their activity . This can result in various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
6-Fluoro-8-methylimidazo[1,2-a]pyridine-3-carboxylic acid can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridine: Lacks the fluorine and methyl groups, resulting in different chemical reactivity and biological activity.
8-Methylimidazo[1,2-a]pyridine-3-carboxylic acid: Similar structure but without the fluorine atom, affecting its overall properties.
6-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid: Lacks the methyl group, leading to variations in its chemical and biological behavior.
Properties
Molecular Formula |
C9H7FN2O2 |
---|---|
Molecular Weight |
194.16 g/mol |
IUPAC Name |
6-fluoro-8-methylimidazo[1,2-a]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H7FN2O2/c1-5-2-6(10)4-12-7(9(13)14)3-11-8(5)12/h2-4H,1H3,(H,13,14) |
InChI Key |
WTDTTZUGRJTPEH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN2C1=NC=C2C(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.